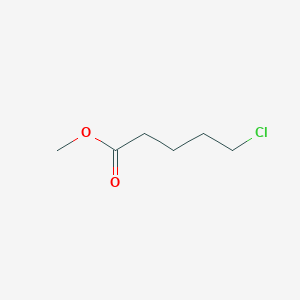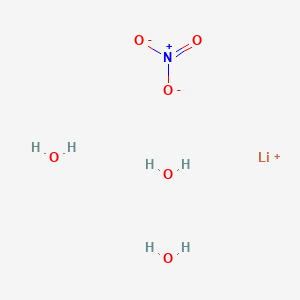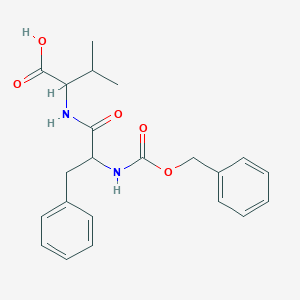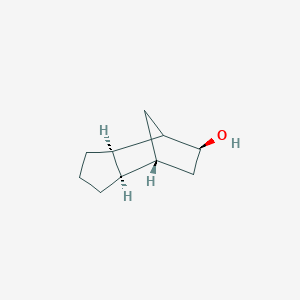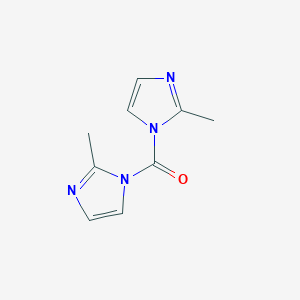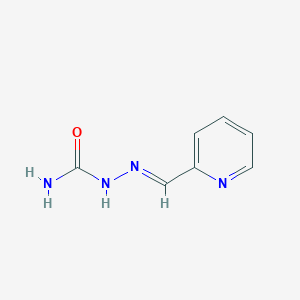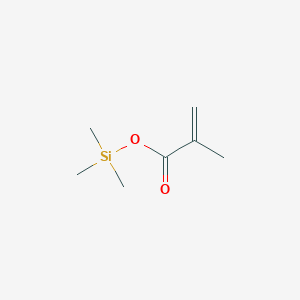![molecular formula C6H11NO7S B080184 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid CAS No. 14047-10-0](/img/structure/B80184.png)
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid, also known as taurine, is a non-proteinogenic amino acid that is widely distributed in animal tissues. It was first isolated from the bile of an ox in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is essential for the proper functioning of the body, and it has been studied extensively for its various biochemical and physiological effects.
作用機序
Taurine acts as an inhibitory neurotransmitter in the central nervous system, and it has been shown to modulate the activity of various ion channels and receptors. Taurine also plays a role in the regulation of calcium homeostasis, which is important for muscle contraction and other cellular processes.
生化学的および生理学的効果
Taurine has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce oxidative stress, and protect against neurodegeneration. Taurine has also been shown to have a positive effect on cardiovascular health, including reducing blood pressure and improving lipid profiles.
実験室実験の利点と制限
Taurine has several advantages for laboratory experiments. It is relatively easy to synthesize and is readily available from commercial sources. Taurine is also non-toxic and has a low risk of side effects. However, 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid can be difficult to work with due to its low solubility in water and its tendency to form complexes with other molecules.
将来の方向性
There are several areas of future research for 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Taurine has also been studied for its potential use in improving athletic performance and reducing muscle damage. Additionally, 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid has been shown to have potential as a therapeutic agent for certain types of cancer, and further research in this area is warranted.
合成法
Taurine can be synthesized in the body from cysteine, an essential amino acid. It can also be obtained from dietary sources such as meat, fish, and dairy products. Taurine can also be synthesized in the laboratory by reacting aziridine with sulfite, followed by hydrolysis to form 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid.
科学的研究の応用
Taurine has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Taurine has been studied for its potential use in treating various conditions such as epilepsy, diabetes, cardiovascular disease, and liver disease.
特性
CAS番号 |
14047-10-0 |
|---|---|
製品名 |
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid |
分子式 |
C6H11NO7S |
分子量 |
241.22 g/mol |
IUPAC名 |
2-[carboxymethyl(2-sulfoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO7S/c8-5(9)3-7(4-6(10)11)1-2-15(12,13)14/h1-4H2,(H,8,9)(H,10,11)(H,12,13,14) |
InChIキー |
GTXVUMKMNLRHKO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
C(CS(=O)(=O)O)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



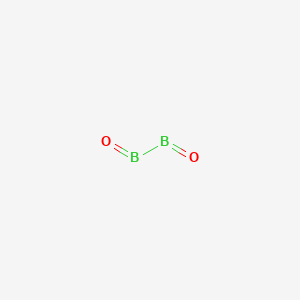
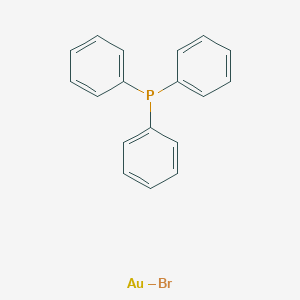
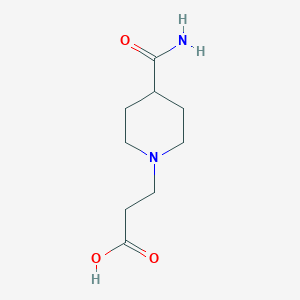
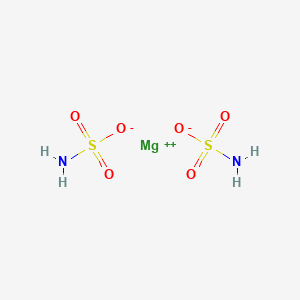
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
